molecular formula C12H9Cl2NO B1339653 2-(3,5-Dichlorophenoxy)aniline CAS No. 76838-75-0

2-(3,5-Dichlorophenoxy)aniline

Cat. No.: B1339653
CAS No.: 76838-75-0
M. Wt: 254.11 g/mol
InChI Key: PKSRRBVQNAXVKN-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)aniline is an organic compound with the chemical formula C12H9Cl2NO. It is a white to light yellow crystalline powder, stable at room temperature, and has a strong pungent odor . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3,5-Dichlorophenoxy)aniline typically involves the reaction of aniline with 3,5-dichlorophenol. The specific preparation method is as follows: aniline and 3,5-dichlorophenol are dissolved in an appropriate solvent, and then the target product is produced by heating and reacting in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3,5-Dichlorophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2-(3,5-Dichlorophenoxy)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(3,5-Dichlorophenoxy)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRRBVQNAXVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542723
Record name 2-(3,5-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76838-75-0
Record name 2-(3,5-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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